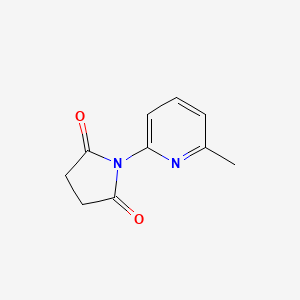

1-(6-甲基-2-吡啶基)-2,5-吡咯烷二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves various chemical reactions, including enamine alkylation, dehydrating condensation, and subsequent elimination reactions. A study by Mitsumoto and Nitta (2004) detailed the synthesis of novel derivatives via autorecycling oxidation of some amines and alcohols, demonstrating the aromatic nature and diatropic pi-system of these molecules through (1)H NMR spectra analysis (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been elucidated using various spectroscopic techniques, including NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis. For instance, the synthesis and structural studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine by Şahin et al. (2010) provided insights into the intermolecular hydrogen bonds and the three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds, stabilizing the crystal structure (Şahin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione derivatives have been explored through various reactions, including oxidation processes. The study by Mitsumoto and Nitta (2004) demonstrated the oxidation of benzylamines and alcohols to carbonyl compounds under aerobic and photoirradiation conditions, suggesting electron transfer mechanisms (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione in different environments. Research by Şahin et al. (2010) on the crystal structure of related compounds highlighted the significance of hydrogen bonding and π-interactions in determining the stability and physical properties of these molecules (Şahin et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are integral to the applications of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione. The work by Mitsumoto and Nitta (2004) on autorecycling oxidation provides insights into the compound's oxidative stability and reactivity (Mitsumoto & Nitta, 2004).

科学研究应用

合成方法和化学性质

铑催化的吡啶甲基化:一项研究描述了一种直接在吡啶芳环上引入甲基的新催化方法。此过程利用芳香族和非芳香族化合物之间的界面,允许振荡反应模式。它为合成单甲基或双甲基吡啶开辟了途径,突显了该分子在创新合成方法中的作用 (Grozavu 等人,2020)。

路易斯酸促进级联反应:另一项研究重点关注通过涉及伯胺的级联反应有效构建 1,2-二氢吡啶-5,6-二羧酸酯,证明了该分子在复杂化学合成中的多功能性 (尹等人,2013)。

分子结构和分析

分子动力学和 X 射线散射:利用 X 射线散射和分子动力学模拟的研究探讨了含有吡咯烷鎓离子的离子液体中的结构差异,阐明了对各种应用(包括绿色化学和材料科学)很重要的相互作用和结构构型 (Kashyap 等人,2013)。

抗氧化活性的计算视角:一项计算研究提供了对 1-[(吡啶-2-基氨基)甲基]吡咯烷-2,5-二酮的平衡几何形状、振动光谱和电子结构的见解,证明了其作为抗氧化剂的有效性。这突出了其在制药应用和材料科学中的潜在作用 (Boobalan 等人,2014)。

潜在的药用应用

新型合成和抗菌剂:一项研究合成了源自吡啶-2,6-羧酰胺的新型席夫碱,表现出显着的抗菌活性。这项研究强调了该分子作为开发新型抗菌剂的前体的潜力 (Al-Omar 和 Amr,2010)。

属性

IUPAC Name |

1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(12)14/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPGOAHLWDOURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)